tert-Butyl (5-methylisoxazol-3-yl)carbamate chemical properties
tert-Butyl (5-methylisoxazol-3-yl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl (5-methylisoxazol-3-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (5-methylisoxazol-3-yl)carbamate (CAS No. 97517-66-3), a key heterocyclic building block in modern medicinal chemistry. This document details the compound's physicochemical properties, synthesis, reactivity, and spectroscopic profile. Emphasis is placed on its role as a tert-butoxycarbonyl (Boc)-protected amine, a critical intermediate for introducing the 5-methylisoxazol-3-amine scaffold into pharmacologically active molecules. The guide is intended for researchers and professionals in drug discovery and organic synthesis, offering practical insights into its application and handling.
Chemical Identity and Physicochemical Properties
tert-Butyl (5-methylisoxazol-3-yl)carbamate is a stable, solid organic compound. The presence of the lipophilic tert-butyl group and the polar isoxazole-carbamate moiety gives it balanced solubility in a range of organic solvents. While specific experimental data for properties like melting and boiling points are not extensively published, the following table summarizes its known identifiers and estimated properties based on its structure and related compounds.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | [1] |
| Synonyms | 3-(Boc-amino)-5-methylisoxazole, (5-Methyl-isoxazol-3-yl)-carbamic acid tert-butyl ester | [2] |
| CAS Number | 97517-66-3 | [2] |
| Molecular Formula | C₉H₁₄N₂O₃ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | White to off-white solid (Expected) | [3] |
| Melting Point | ~105 - 109 °C (Analog-based estimate) | [3] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; limited solubility in water. | [4] |
| SMILES | CC1=CC(=NO1)NC(=O)OC(C)(C)C | [1] |
| InChI Key | ZDQNLVVSJSRECT-UHFFFAOYSA-N | [2] |
Significance and Applications in Medicinal Chemistry
The 5-methylisoxazole ring is a privileged scaffold in drug discovery, recognized for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[5][6] tert-Butyl (5-methylisoxazol-3-yl)carbamate serves as the primary vehicle for incorporating this valuable moiety into larger, more complex molecules.
Its significance stems from two core features:
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The Isoxazole Core : This heterocyclic system is present in numerous bioactive compounds, demonstrating a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] For instance, derivatives are explored as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a crucial receptor in the proliferation of certain cancer cells, particularly in acute myeloid leukemia (AML).[1][7]
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The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group provides a robust yet easily removable shield for the amine at the 3-position of the isoxazole ring. This protection is fundamental in multi-step syntheses, preventing the nucleophilic amine from engaging in unintended side reactions while other parts of the molecule are being modified.[8]
The strategic importance of this compound is therefore clear: it is not an active pharmaceutical ingredient itself, but a critical precursor that enables the efficient and controlled synthesis of advanced drug candidates.
Chemical Synthesis and Mechanism
The synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate is a standard N-protection reaction. The most common and efficient laboratory-scale method involves the reaction of the parent amine, 3-amino-5-methylisoxazole, with di-tert-butyl dicarbonate ((Boc)₂O).
The choice of (Boc)₂O as the protecting agent is deliberate; it is a stable solid, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is typically included to neutralize the acidic carbamic acid intermediate, driving the reaction to completion.[8]
Caption: Synthetic workflow for Boc-protection of 3-amino-5-methylisoxazole.
Detailed Experimental Protocol:
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Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-amino-5-methylisoxazole (1.0 eq). Dissolve it in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.2 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
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Causality: Adding (Boc)₂O slowly at 0 °C helps to control the exotherm of the reaction and minimize the formation of potential side products like ureas.
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-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Causality: The acidic wash removes the basic catalyst (TEA/DIEA), while the bicarbonate wash removes any unreacted acidic impurities.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.[8]
Chemical Reactivity: The Boc-Protecting Group
The utility of tert-Butyl (5-methylisoxazol-3-yl)carbamate lies in the lability of the Boc group under acidic conditions. This allows for the selective deprotection of the amine, unmasking its nucleophilicity for subsequent reactions, such as amide bond formation or arylation.
The deprotection mechanism is initiated by protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and CO₂. Strong acids like trifluoroacetic acid (TFA) in a solvent like DCM are commonly used for rapid and clean cleavage at room temperature.
Caption: Acid-catalyzed deprotection of the Boc group.
Deprotection Protocol:
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Dissolve tert-Butyl (5-methylisoxazol-3-yl)carbamate (1.0 eq) in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
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Neutralize the residue with a saturated solution of NaHCO₃ and extract the free amine product with an appropriate organic solvent.
Spectroscopic Characterization Profile
While a publicly available, verified spectrum for this specific compound is scarce, its structure allows for a confident prediction of its key spectroscopic features.
| Technique | Expected Features |
| ¹H NMR | ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group. ~2.4 ppm (s, 3H): The three protons of the methyl group on the isoxazole ring. ~6.5 ppm (s, 1H): The single proton on the isoxazole ring. ~8.0-9.0 ppm (br s, 1H): The N-H proton of the carbamate, which is often broad and may exchange with D₂O. |
| ¹³C NMR | ~14 ppm: Methyl carbon (isoxazole-CH₃). ~28 ppm: tert-butyl methyl carbons (-C(CH₃)₃). ~81 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃). ~98 ppm: C4 carbon of the isoxazole ring. ~152 ppm: Carbonyl carbon of the carbamate (C=O). ~158 ppm: C3 carbon of the isoxazole ring (attached to nitrogen). ~170 ppm: C5 carbon of the isoxazole ring (attached to methyl). |
| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretch of the carbamate. ~2980 cm⁻¹: C-H stretches of the alkyl groups. ~1720-1740 cm⁻¹: Strong C=O stretch of the carbamate carbonyl. ~1500-1600 cm⁻¹: C=N and C=C stretches from the isoxazole ring. ~1160-1250 cm⁻¹: C-O stretch of the carbamate. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z 199.11. [M-Boc+2H]⁺: A common fragment at m/z 99.06 corresponding to the 3-amino-5-methylisoxazole cation. [M-C₄H₈+H]⁺: Fragment corresponding to the loss of isobutylene at m/z 143.05. |
Safe Handling, Storage, and Disposal
As a senior scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling this compound.
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids and oxidizing agents.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
tert-Butyl (5-methylisoxazol-3-yl)carbamate is a strategically vital intermediate in synthetic and medicinal chemistry. Its value is derived from the combination of the pharmacologically relevant 5-methylisoxazole core and the synthetically versatile Boc-protecting group. Understanding its properties, synthesis, and reactivity is essential for researchers aiming to develop novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively and safely utilize this compound in a research and development setting.
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